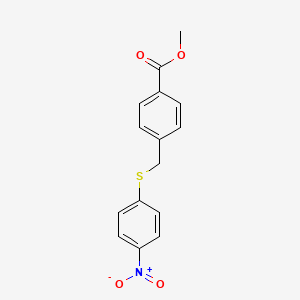

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate

Description

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate is a benzoate ester derivative featuring a thioether-linked 4-nitrophenyl group at the para position of the benzene ring. The compound’s structure integrates a methyl ester, a sulfur atom bridging the aromatic rings, and a nitro group, which confers electron-withdrawing properties. Its synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds .

Properties

IUPAC Name |

methyl 4-[(4-nitrophenyl)sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c1-20-15(17)12-4-2-11(3-5-12)10-21-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZDDJFJOVTYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate typically involves a multi-step process:

Thioether Formation: The initial step involves the reaction of 4-nitrothiophenol with a suitable alkylating agent, such as methyl iodide, to form 4-nitrophenyl methyl thioether.

Esterification: The next step involves the esterification of 4-carboxybenzyl chloride with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 4-carboxybenzoate.

Coupling Reaction: The final step involves the coupling of the 4-nitrophenyl methyl thioether with methyl 4-carboxybenzoate under basic conditions, such as using sodium hydroxide, to form Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, palladium catalyst

Reduction: Hydrogen gas, palladium catalyst

Substitution: Amines, alcohols, sodium hydroxide

Major Products Formed

Oxidation: Amino derivatives, sulfoxides, sulfones

Reduction: Reduced thioether derivatives

Substitution: Amides, esters

Scientific Research Applications

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl thioether moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. The ester group can undergo hydrolysis to release the active thioether moiety, which can then interact with its target.

Comparison with Similar Compounds

Thioether vs. Ether Linkages

Compound 1 : Methyl 4-[(4-nitrobenzyl)oxy]benzoate ()

- Structure : Replaces the thioether (-S-) with an ether (-O-) linkage.

- Key Differences: Electronic Effects: The oxygen atom is more electronegative than sulfur, reducing electron density on the aromatic ring compared to the thioether analog.

- Synthesis : Likely formed via Williamson ether synthesis, contrasting with thioether formation using thiols or mercaptans .

Compound 2 : 4-Nitrophenyl 4-methylbenzoate ()

- Structure : Contains a nitro group on the ester moiety rather than the thioether substituent.

- Key Differences :

- Reactivity : The nitro group directly on the ester may enhance electrophilicity, affecting hydrolysis rates or interactions with biological targets.

- Spectroscopy : The absence of a sulfur atom eliminates characteristic NMR shifts (e.g., δ ~2.7 ppm for -SCH2- in thioethers) observed in the target compound’s analogs .

Substituent Variations on the Thioether Group

Compound 3 : Methyl 4-((2-methyl-4-oxopentan-2-yl)thio)benzoate (4m, )

- Structure : Features a branched alkyl-thioether substituent instead of 4-nitrophenyl.

- Key Differences :

- Applications : Alkyl-thioethers are often explored for their lipophilicity, which may enhance membrane permeability in drug design.

Compound 4 : Methyl 4-(((1H-benzimidazol-2-yl)thio)methyl)benzoate ()

- Structure : Replaces 4-nitrophenyl with a benzimidazole ring.

- Key Differences: Biological Relevance: Benzimidazole derivatives are known for anti-Alzheimer’s and antimicrobial activity, suggesting the thioether linkage plays a role in target binding . Synthesis: Prepared via nucleophilic substitution between benzimidazole-2-thiol and methyl 4-(bromomethyl)benzoate, a method adaptable to the target compound with appropriate thiols .

Biological Activity

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate is characterized by the presence of a thioether linkage and a nitrophenyl group, which are known to influence its biological activity. The synthesis typically involves the reaction of methyl benzoate with 4-nitrophenyl thiol in the presence of a suitable catalyst under controlled conditions. This process yields a compound that is amenable to further modifications to enhance its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to methyl 4-(((4-nitrophenyl)thio)methyl)benzoate. For instance, derivatives with thioether groups have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the induction of apoptosis, as evidenced by increased levels of cleaved poly (ADP-ribose) polymerase (PARP), which is a marker for apoptotic cell death .

Antimicrobial Activity

Compounds containing nitrophenyl moieties have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit inhibitory effects against a range of bacterial strains, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

The biological activity of methyl 4-(((4-nitrophenyl)thio)methyl)benzoate can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death through intrinsic mechanisms involving mitochondrial dysfunction and caspase activation.

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Study on Anticancer Activity

A study conducted by Abdallah et al. demonstrated that a related compound induced significant apoptosis in MCF-7 cells through flow cytometry analysis. The study reported that higher concentrations led to increased late apoptosis and necrosis, confirming the compound's potential as an anticancer agent .

Study on Antimicrobial Effects

Research involving thioether derivatives indicated that these compounds could serve as effective antimicrobial agents against Penicillium fellutanum. The inhibition was attributed to structural features that enhance binding affinity to microbial targets .

Data Tables

| Biological Activity | Tested Compound | Target Cell Type | Effect Observed |

|---|---|---|---|

| Anticancer | Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate | MCF-7 | Induction of apoptosis |

| Antimicrobial | Related thioether derivative | Penicillium fellutanum | Inhibition of growth |

Q & A

What are the optimized synthetic routes for Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate, and how can reaction efficiency be improved?

Basic Research Question

A high-yield (97%) synthesis of this compound involves coupling a 4-nitrophenylthiol derivative with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:

- Thioether Formation : Reacting 4-nitrobenzenethiol with methyl 4-(bromomethyl)benzoate at 60–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc). Optimize equivalents of base (1.5–2.0 equiv.) to minimize side reactions like hydrolysis.

How can spectroscopic and crystallographic methods confirm the structure of Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate?

Basic Research Question

Characterization Workflow :

¹H/¹³C NMR :

- Aromatic protons appear as multiplets (δ 7.2–8.3 ppm).

- Methyl ester (δ 3.9 ppm, singlet) and thiomethyl (δ 4.3 ppm, singlet) groups confirm connectivity .

HRMS : Exact mass (e.g., [M+H⁺] calculated for C₁₅H₁₃NO₄S: 304.0644) verifies molecular formula .

X-ray Crystallography : Resolve bond lengths/angles (e.g., C–S bond ~1.81 Å) and nitro group orientation, as demonstrated in related benzoate derivatives .

What mechanistic insights govern the thioether bond formation in this compound?

Advanced Research Question

The reaction proceeds via an SN2 mechanism , where the thiolate nucleophile attacks the bromomethyl carbon. Key factors:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Base Choice : K₂CO₃ or Et₃N deprotonates the thiol to generate the reactive thiolate ion.

Contradiction Analysis : Competing elimination (to form alkenes) may occur if excess base or elevated temperatures are used. Mitigate by maintaining temperatures <80°C .

How can researchers evaluate the biological activity of this compound, given its structural similarity to bioactive thioethers?

Advanced Research Question

Biological Assay Design :

Antimicrobial Screening : Use microdilution assays (e.g., MIC against S. aureus or E. coli) .

Enzyme Inhibition : Test against cysteine proteases (e.g., caspase-3) due to potential thioether interactions.

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations.

Data Interpretation : Compare results to structurally similar compounds, such as GW1100 (a GPR40 antagonist with a fluorophenylthio moiety) .

What safety protocols are critical when handling Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate?

Basic Research Question

Safety Measures :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Storage : Keep in airtight containers at –20°C, away from light to prevent degradation.

How can computational chemistry predict the reactivity of the nitro and thio groups in this compound?

Advanced Research Question

In Silico Strategies :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the nitro group and nucleophilicity of the sulfur atom.

Docking Studies : Model interactions with biological targets (e.g., glutathione reductase) using AutoDock Vina .

Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

How to address contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Case Study : If ¹H NMR shows unexpected splitting in the aromatic region:

Variable Temperature NMR : Determine if dynamic effects (e.g., rotational barriers) cause splitting.

COSY/NOESY : Identify through-space couplings between adjacent protons.

Crystallographic Validation : Resolve ambiguities using single-crystal X-ray diffraction, as done for methyl 4-((4-nitrobenzamido)benzoate derivatives .

What are common synthetic byproducts, and how can they be minimized?

Basic Research Question

Byproducts and Solutions :

| Byproduct | Cause | Mitigation |

|---|---|---|

| Methyl 4-(hydroxymethyl)benzoate | Hydrolysis of bromomethyl precursor | Use anhydrous solvents and inert atmosphere . |

| 4-Nitrobenzenesulfonic acid | Oxidation of thioether | Avoid strong oxidizing agents (e.g., H₂O₂). |

| Analytical Tool : LC-MS to detect low-abundance impurities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.